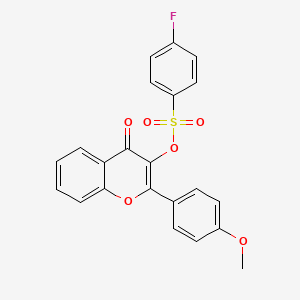

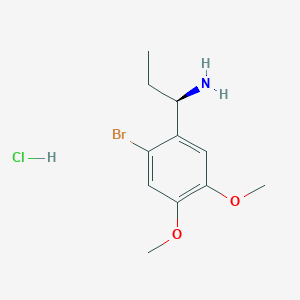

![molecular formula C22H13F3N2O3 B2692484 2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-90-1](/img/structure/B2692484.png)

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Applications De Recherche Scientifique

Excited-state Intramolecular Proton Transfer (ESIPT)

Quinoline derivatives have been studied for their photophysical properties through the excited-state intramolecular proton transfer (ESIPT) mechanism. Derivatives like 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid show dual emissions and a large Stokes shift, indicating potential applications in fluorescence spectroscopy and materials science for creating sensitive and selective optical sensors (Padalkar & Sekar, 2014).

Nonlinear Optical (NLO) Properties

Arylated quinolines synthesized via Pd-catalyzed Suzuki–Miyaura cross-coupling reactions have shown significant promise in applications related to nonlinear optics (NLO). Studies on their electronic and NLO properties through experimental and computational (DFT) methods reveal their potential in technology-related applications, such as optical switching and telecommunications (Khalid et al., 2019).

Corrosion Inhibition

Quinoline derivatives, due to their high electron density and ability to form stable chelating complexes with metal surfaces, have been extensively explored as anticorrosive agents. Such compounds show good effectiveness in inhibiting metallic corrosion, which could be beneficial for protecting industrial equipment and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Structural and Optical Properties

Studies on the structural and optical properties of quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, highlight their potential in materials science. The investigation of their polycrystalline nature, electron transition, and optical energy gaps provides insights into their suitability for use in photovoltaic cells and optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer and Antimicrobial Activities

Quinoline and its derivatives have been recognized for their potential in treating various diseases, including cancer and microbial infections. Their ability to inhibit key biological targets such as tyrosine kinases, DNA repair enzymes, and microbial growth factors makes them valuable candidates for drug development and therapeutic interventions (Solomon & Lee, 2011).

Propriétés

IUPAC Name |

2-(4-nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N2O3/c23-22(24,25)16-6-3-5-14(12-16)19-13-15-4-1-2-7-20(15)26-21(19)30-18-10-8-17(9-11-18)27(28)29/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHYHYVKUMQAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

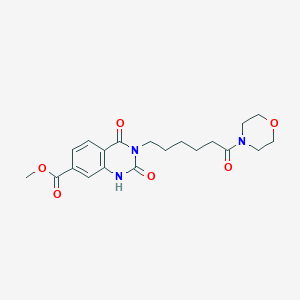

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)

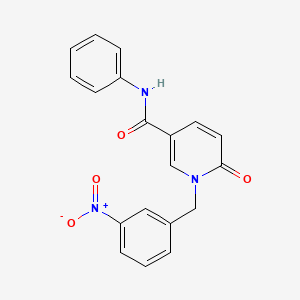

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2692414.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![N-[cyano(4-ethylphenyl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2692420.png)

![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)